molecular formula C21H20ClN3O2S B2643966 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,3-dimethylphenyl)ethanediamide CAS No. 895782-76-0

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,3-dimethylphenyl)ethanediamide

Cat. No.: B2643966
CAS No.: 895782-76-0
M. Wt: 413.92
InChI Key: CHFNOXGJDZHNRO-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,3-dimethylphenyl)ethanediamide is a bis-amide derivative featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group and linked via an ethyl chain to an ethanediamide moiety terminating in a 2,3-dimethylphenyl group. The ethanediamide linkage enhances hydrogen-bonding capacity, while the thiazole ring contributes to π-π stacking interactions.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(2,3-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c1-13-4-3-5-18(14(13)2)25-20(27)19(26)23-11-10-17-12-28-21(24-17)15-6-8-16(22)9-7-15/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFNOXGJDZHNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,3-dimethylphenyl)ethanediamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C19H22ClN2SC_{19}H_{22}ClN_2S, indicating the presence of a thiazole ring and a chlorophenyl group that are crucial for its biological activity.

PropertyValue
Molecular FormulaC19H22ClN2SC_{19}H_{22}ClN_2S
Molecular Weight350.90 g/mol
SolubilitySoluble in DMSO
StructureContains thiazole and amide groups

This compound primarily acts as a selective ligand for the D4 dopamine receptor . The interaction with this receptor is pivotal in modulating dopaminergic signaling pathways, which are essential for various neurological functions including mood regulation, motor control, and reward processing.

In Vitro Studies

Research indicates that compounds containing thiazole rings exhibit notable biological activities such as:

  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. For instance, derivatives of thiazole have shown IC50 values as low as 2.7 µM in inhibiting AChE .
  • Antimicrobial Activity : Thiazole derivatives have also been studied for their antimicrobial properties, with some showing effectiveness against various bacterial strains.

Case Studies

  • Alzheimer's Disease Research : In a study focusing on thiazole derivatives, compounds similar to this compound were synthesized and tested for their potential as AChE inhibitors. The results indicated promising therapeutic applications for cognitive decline associated with Alzheimer's disease .
  • Dopaminergic Modulation : Another study highlighted the role of D4 dopamine receptor ligands in influencing behavioral outcomes in animal models. The compound's ability to selectively bind to this receptor suggests potential applications in treating disorders such as schizophrenia and ADHD.

Pharmacokinetics

The pharmacokinetic profile of the compound indicates it is well absorbed when administered, with solubility in DMSO facilitating its use in laboratory settings. However, it remains insoluble in water, which may affect bioavailability in vivo.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs include other ethanediamides and acetamides with heterocyclic or aromatic substituents. Key comparisons are summarized below:

Compound Name Heterocyclic Core Substituents Functional Groups Key Features
Target Compound 1,3-Thiazol 4-Chlorophenyl, 2,3-dimethylphenyl Ethanediamide Enhanced lipophilicity (Cl, methyl); dual amide H-bonding
N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methylthiazolo-triazol-5-yl]ethyl}ethanediamide Thiazolo[3,2-b][1,2,4]triazol 4-Methoxyphenyl, 3-chloro-4-methylphenyl Ethanediamide Methoxy group increases polarity; triazole enhances π-stacking
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide Pyrazole 3,4-Dichlorophenyl, phenyl Acetamide Single amide; conformational flexibility in crystal packing
N-(2,1,3-Benzothiadiazol-4-yl)-N'-[2-(4-hydroxyphenyl)ethyl]ethanediamide Benzothiadiazole 4-Hydroxyphenyl Ethanediamide Hydroxyl group improves solubility; benzothiadiazole enables charge transfer

Electronic and Steric Effects

  • Electron-Withdrawing vs. Donating Groups : The target compound’s 4-chlorophenyl group increases lipophilicity and stabilizes the thiazole ring via electron withdrawal, whereas the 2,3-dimethylphenyl group introduces steric bulk and electron donation. In contrast, the methoxyphenyl substituent in ’s compound enhances solubility but reduces membrane permeability .
  • Heterocyclic Core : Thiazole (target) vs. benzothiadiazole () alters π-π interactions. Benzothiadiazole’s fused rings enable stronger charge-transfer interactions, while thiazole’s smaller size may improve metabolic stability .

Conformational Flexibility

highlights that acetamide derivatives exhibit significant conformational variability in crystal structures, with dihedral angles between aromatic rings ranging from 44.5° to 77.5° .

Hydrogen-Bonding and Solubility

  • The ethanediamide group in the target compound provides two amide bonds, enabling stronger hydrogen-bonding interactions compared to mono-amide analogs like the dichlorophenyl acetamide in .
  • Substituents critically influence solubility: the hydroxyphenyl group in ’s compound enhances aqueous solubility, whereas the target’s chlorophenyl and dimethylphenyl groups favor lipid bilayer penetration .

Research Implications

  • Drug Design : The target compound’s balanced lipophilicity and hydrogen-bonding capacity make it a candidate for optimizing bioavailability in antimicrobial or anticancer agents, though further pharmacological profiling is needed.
  • Synthetic Pathways : Methods described in (e.g., coupling with ethyl bromoacetate) may apply to synthesizing the target compound’s ethanediamide moiety .

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